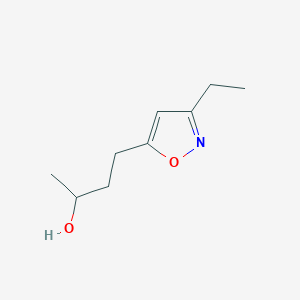
4-(3-Ethylisoxazol-5-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylisoxazol-5-yl)butan-2-ol is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)butan-2-ol typically involves the formation of the isoxazole ring followed by the introduction of the butan-2-ol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The choice of catalysts and reaction conditions is crucial to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylisoxazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives.
Scientific Research Applications
4-(3-Ethylisoxazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 4-(3-Ethylisoxazol-5-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole ring is known to be involved in various biological pathways, including inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
4,5-Diphenylisoxazole: A derivative with phenyl groups at positions 4 and 5.
Uniqueness
4-(3-Ethylisoxazol-5-yl)butan-2-ol is unique due to the presence of the butan-2-ol moiety, which imparts different chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-ethyl-1,2-oxazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-8-6-9(12-10-8)5-4-7(2)11/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
BGHXSCFFKPNWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















